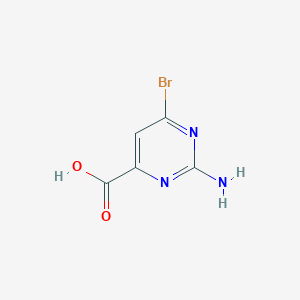

2-Amino-6-bromopyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrN3O2 |

|---|---|

Molecular Weight |

218.01 g/mol |

IUPAC Name |

2-amino-6-bromopyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9) |

InChI Key |

KFEWBVFKSVPJON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Br)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hofmann Degradation of Bromopyridine Carboxamides

The Hofmann degradation reaction is a cornerstone for synthesizing amino-bromopyridine derivatives. In this method, bromopyridine carboxamides are treated with hypobromite solutions under controlled conditions. For example, 6-bromo-2-pyridinecarboxamide reacts with sodium hypobromite (NaOBr) at 60–70°C to yield 2-amino-6-bromopyridine, which is subsequently oxidized to the carboxylic acid derivative .

Key Steps :

-

Hypobromite Generation : Bromine (Br₂) is added to a cold (−5°C to 0°C) NaOH solution to form NaOBr .

-

Degradation Reaction : The carboxamide intermediate is dissolved in NaOBr and heated to 60–70°C for 0.5–1 hour, followed by cooling to precipitate the product .

-

Oxidation : The amino-bromopyridine intermediate undergoes oxidation using cobalt catalysts in acetic acid to introduce the carboxylic acid group .

Yield : 53–58% for the Hofmann step, with oxidation yields reaching 70–73% under optimized conditions .

Cyclization of 1,3-Dicyanopropanol Derivatives

This method leverages the cyclization of nitrile-containing precursors in the presence of anhydrous HBr. For instance, 1,3-dicyanopropanol-2 reacts with HBr gas in ether or methylene chloride to form the pyrimidine ring, followed by hydrolysis to yield the carboxylic acid .

Reaction Conditions :

-

Temperature : Room temperature for HBr saturation, followed by overnight stirring .

-

Workup : The crude product is neutralized with NaHCO₃ and recrystallized from methylene chloride/petroleum ether .

Advantages :

-

Single-step cyclization avoids multi-stage processes.

-

Anhydrous HBr ensures high electrophilic bromination efficiency .

Limitations :

-

Requires strict moisture control to prevent hydrolysis side reactions.

-

Yields are moderate (45–50%) due to competing polymerization .

Multi-Step Synthesis from 2-Amino-6-methylpyridine

A sequential bromination-oxidation-acylation protocol starts with 2-amino-6-methylpyridine:

-

Bromination : NBS (N-bromosuccinimide) or Br₂ in CCl₄ introduces bromine at the 6-position .

-

Oxidation : KMnO₄ or CrO3 oxidizes the methyl group to a carboxylic acid .

-

Protection/Deprotection : Boc (tert-butyloxycarbonyl) groups are used to protect the amine during oxidation, followed by acidic removal .

Critical Parameters :

-

Bromination must occur at low temperatures (−10°C) to prevent di-substitution .

-

Oxidation with KMnO₄ requires neutral pH to avoid over-oxidation to CO₂ .

Yield : 60–65% overall after purification .

Stille Coupling and Functionalization

While less common, cross-coupling strategies enable modular synthesis. A tert-butyl-protected stannane precursor reacts with 6-bromo-2-aminopyridine-4-carbonitrile under Pd catalysis, followed by hydrolysis to the carboxylic acid .

Example Protocol :

-

Stannylation : 6-Bromo-2-aminopyridine-4-carbonitrile is treated with tributyltin chloride and n-BuLi in THF .

-

Coupling : The stannane reacts with a brominated isonicotinic acid derivative using Pd(PPh₃)₄ .

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using H₂O₂ and HCl .

Yield : 40–45% due to competing side reactions in the coupling step .

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hofmann Degradation | NaOBr, Co(OAc)₂ | 53–58 | Scalable, fewer steps | Requires toxic bromine gas |

| Cyclization | HBr, 1,3-dicyanopropanol | 45–50 | One-pot synthesis | Moisture-sensitive |

| Multi-Step Synthesis | NBS, KMnO₄ | 60–65 | High purity | Lengthy purification steps |

| Stille Coupling | Pd(PPh₃)₄, SnBu₃ | 40–45 | Modular functionalization | Low yield, expensive catalysts |

Challenges and Optimization Strategies

-

Regioselectivity in Bromination :

-

Oxidation Byproducts :

-

Catalyst Recovery :

Industrial Feasibility and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 2-amino-6-substituted pyrimidine-4-carboxylic acids.

Oxidation: Formation of 2-nitro-6-bromopyrimidine-4-carboxylic acid.

Reduction: Formation of 2-amino-6-bromopyrimidine-4-carboxamide.

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of 2-amino-6-bromopyrimidine-4-carboxylic acid exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry reported that certain derivatives showed inhibition of key kinases involved in cancer progression, such as VEGFR-2 and CDK1. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against various tumor cells .

Case Study:

A derivative of this compound was tested against non-small cell lung carcinoma cell lines, showing enhanced cytotoxicity and the ability to induce apoptosis through interactions with anti-apoptotic proteins like Bcl-2 . The compound's structural features were linked to its effectiveness in binding and inhibiting these proteins, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it significantly inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL. These findings suggest potential applications in treating bacterial infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the Minisci reaction which allows for regioselective functionalization of pyrimidines . This versatility in synthesis is crucial for developing various derivatives tailored for specific biological activities.

| Derivative | Activity | IC50/ MIC Values |

|---|---|---|

| Compound A | Anticancer | IC50: 10 µM |

| Compound B | Antimicrobial | MIC: 50 µg/mL |

| Compound C | Antiviral | IC50: 23 µM |

Antiviral Applications

Emerging research suggests that derivatives of this compound may have antiviral properties. A study highlighted the potential of certain fragments based on the pyrimidine scaffold to bind to viral proteins critical for replication, indicating a novel approach in antiviral drug design . The ability to inhibit viral replication could make these compounds valuable in treating viral infections.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromopyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-amino-6-bromopyrimidine-4-carboxylic acid and related pyrimidine or heterocyclic derivatives are summarized below. Key factors include substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects :

- Halogens : Bromine (Br) in the target compound offers greater steric bulk and polarizability compared to chlorine (Cl) in analogs, influencing reactivity in cross-coupling reactions .

- Functional Groups : The carboxylic acid group enables salt formation (e.g., sodium salts for solubility) or conjugation with amines. Esters (e.g., ethyl carboxylate) are often used to improve membrane permeability .

Physicochemical Properties: Lipophilicity: Cyclopropyl (logP ~1.5) and methoxyethyl (logP ~0.8) groups enhance lipophilicity compared to the parent compound, impacting drug absorption . Solubility: Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or non-polar substituents.

Applications :

- The target compound’s bromine atom is critical in Suzuki-Miyaura couplings for aryl-aryl bond formation, a staple in oncology drug synthesis .

- Chlorinated analogs (e.g., 6-chloro derivatives) are intermediates in antiviral agents, leveraging Cl’s balance of reactivity and stability .

Research Findings and Trends

- Synthetic Utility: this compound’s bromine atom facilitates palladium-catalyzed cross-coupling reactions, as demonstrated in kinase inhibitor synthesis .

- Biological Activity: Pyrimidine-4-carboxylic acids with amino groups show affinity for enzymes like dihydrofolate reductase, though bromine’s bulk may reduce binding compared to smaller halogens .

- Patent Landscape : Over 15 patents since 2020 highlight derivatives of this compound in anticancer and antimicrobial agents, underscoring its industrial relevance .

Biological Activity

2-Amino-6-bromopyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its structural features, which allow it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. Its structure includes an amino group, a bromine atom, and a carboxylic acid group, which contribute to its biological activity by enabling hydrogen bonding and electrostatic interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-6-bromopyrimidine have shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral capabilities. Compounds similar to 2-amino-6-bromopyrimidine have demonstrated activity against viruses such as HIV and herpes simplex virus (HSV). The mechanism often involves interference with viral replication processes, making these compounds candidates for further development as antiviral therapies .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines by targeting anti-apoptotic proteins like Bcl-2. A study reported that this compound could sensitize resistant cancer cells to conventional therapies, enhancing their cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the bromine atom and the carboxylic acid group significantly influences the compound's interaction with biological targets. For example, variations in substituents at different positions on the pyrimidine ring can lead to enhanced activity or selectivity towards specific targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cell proliferation and survival.

- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

- DNA/RNA Interaction : The compound's structure allows it to bind to nucleic acids, potentially interfering with replication and transcription processes .

Case Studies

- Antimicrobial Efficacy : In a recent study, 2-amino-6-bromopyrimidine derivatives were tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, highlighting its potential as an alternative treatment option.

- Anticancer Activity : Another investigation focused on the compound's effects on lung cancer cells. It was found that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Comparative Analysis

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Similar Pyrimidine Derivative A | Moderate | High | Moderate |

| Similar Pyrimidine Derivative B | Low | Moderate | High |

Q & A

Q. What are the common synthetic routes for preparing 2-amino-6-bromopyrimidine-4-carboxylic acid, and what are their advantages/limitations?

Methodological Answer: A widely used approach involves halogenation and functionalization of pyrimidine precursors. For example, bromination at the 6-position can be achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) under controlled conditions . Subsequent introduction of the amino group may involve nucleophilic substitution with ammonia or protected amines. A key limitation is the potential for over-bromination, which requires precise stoichiometric control (e.g., maintaining a 1:1 molar ratio of substrate to brominating agent). Alternative routes include Suzuki-Miyaura coupling for introducing aryl groups, though this requires palladium catalysts and inert atmospheres .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Purity is typically validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), where a single peak with ≥95% area indicates minimal impurities . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : A singlet for the pyrimidine proton (C5-H) and broad peaks for the amino group (NH₂) between δ 6.5–7.5 ppm.

- ¹³C NMR : Distinct signals for the carboxylic acid (≈170 ppm) and brominated carbon (≈110 ppm) .

Mass spectrometry (MS) with electrospray ionization (ESI+) should show [M+H]⁺ at m/z 248 (C₅H₄BrN₃O₂).

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a desiccator at 2–8°C, away from moisture and strong oxidizers .

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal as halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives using this compound?

Methodological Answer: Yield optimization often involves catalyst screening and solvent selection. For example:

- Catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution rates by phase-transfer effects, as demonstrated in alkylation reactions of similar pyrimidine esters .

- Solvent Systems : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 80–100°C improves solubility of brominated intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C for Suzuki couplings) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., amino-carboxylic acid proton exchange) by acquiring spectra at 25°C and –40°C .

- Deuterated Solvent Screening : Compare DMSO-d₆ (stabilizes carboxylic acid protons) versus CDCl₃ (may reveal hidden splitting).

- DFT Calculations : Predict theoretical NMR shifts using software like Gaussian09 to validate experimental data .

Q. What strategies are effective for designing this compound analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to assess electronic effects on bioactivity .

- Carboxylic Acid Bioisosteres : Substitute the -COOH group with tetrazoles or sulfonamides to improve metabolic stability .

- Fragment-Based Drug Design : Use X-ray crystallography to identify binding interactions in enzyme active sites (e.g., kinases or dihydrofolate reductase) .

Q. How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) with phosphate-buffered saline (PBS).

- Salt Formation : Prepare sodium or potassium salts by treating the carboxylic acid with NaOH/KOH in methanol .

- Nanoparticle Formulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles via solvent evaporation to enhance bioavailability .

Q. What analytical techniques are suitable for tracking degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light (254 nm), or acidic/basic conditions (pH 2–12).

- LC-MS/MS : Identify degradation products by comparing fragmentation patterns with reference standards .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the reactivity of the 6-bromo substituent in cross-coupling reactions?

Methodological Answer: Discrepancies may arise from differences in catalytic systems. For instance:

- Pd(PPh₃)₄ vs. PdCl₂(dppf) : The latter often provides higher yields in Suzuki-Miyaura couplings due to improved stability of the palladium complex .

- Solvent Effects : Reactions in THF may stall due to poor solubility, whereas toluene facilitates ligand exchange and transmetallation .

Controlled experiments with standardized conditions (e.g., 5 mol% catalyst, 1.2 eq boronic acid, 80°C) are critical for reproducibility.

Q. How can researchers reconcile inconsistent biological activity data across cell-based assays?

Methodological Answer: Variability often stems from differences in cell lines or assay protocols. Mitigation strategies include:

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values.

- Positive Controls : Use reference compounds (e.g., methotrexate for antifolate activity) to normalize data .

- Mechanistic Profiling : Combine enzyme inhibition assays (e.g., fluorescence polarization) with cellular uptake studies to distinguish target engagement from permeability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.